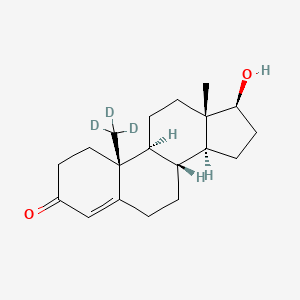

(1R)-2beta-Hydroxy-3alpha-azido-4beta-(tert-butoxycarbonylamino)cyclopentane-1beta-carboxylic acid ethyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds involves multi-step chemical processes that are designed to introduce specific functional groups into the cyclopentane backbone. For instance, enantioselective synthesis methods have been employed to produce compounds with precise configurations, utilizing key steps like iodolactamization for highly functionalized structures (Campbell et al., 2009). Furthermore, selective hydrogenation methods are also applied to yield specific diastereomers of tert-butoxycarbonylamino cyclopentanecarboxylic acid methyl esters, showcasing the versatility and precision required in synthesizing such complex molecules (Smith et al., 2001).

Molecular Structure Analysis

The molecular structure of compounds akin to "(1R)-2beta-Hydroxy-3alpha-azido-4beta-(tert-butoxycarbonylamino)cyclopentane-1beta-carboxylic acid ethyl ester" is characterized by their cyclopentane core modified with various functional groups. The configuration and stereochemistry of these compounds are crucial for their reactivity and potential applications. X-ray crystallography and NMR spectroscopy are standard techniques used to elucidate these structures, providing detailed insights into their three-dimensional conformation and spatial arrangement of atoms (Moriguchi et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of such compounds involves various reactions, including cycloadditions, acylations, and substitutions, tailored to modify the core structure or introduce new functional groups. These reactions are pivotal in further diversifying the molecule's utility and enhancing its properties for specific applications. For example, the use of cyclohexa-1,4-dienes as isobutane equivalents in transfer hydro-tert-butylation showcases innovative approaches to modify carbon frameworks using these compounds (Keess & Oestreich, 2017).

科学的研究の応用

Directed Hydrogenation and Synthesis of Cyclopentanecarboxylic Acids

Researchers have explored the use of tert-butoxycarbonylamino and hydroxyl-directed hydrogenation methods to yield single diastereomers of cyclopentanecarboxylic acid methyl esters. These compounds are significant in the synthesis of various cyclopentane-derived pharmaceuticals and materials (Smith et al., 2001).

Development of Functional Cyclic Esters

The synthesis of new cyclic esters containing protected functional groups has been detailed, providing foundational methods for creating hydrophilic aliphatic polyesters. These developments are crucial for the advancement in materials science, particularly in creating biocompatible and biodegradable polymers (Trollsås et al., 2000).

Advances in Heterocyclic Chemistry

Derivatives such as 4-amino-3,5-dialkyl-4H-1,2,4-triazoles have been synthesized from ester tert-butoxycarbonylhydrazones, showing the versatility of tert-butoxycarbonylamino derivatives in constructing complex heterocyclic structures. These compounds hold promise in pharmaceutical development and agrochemical research (Lkizler et al., 1996).

Spirocyclic Indoline Lactone Synthesis

The base-promoted cyclization of tert-butyl [2-(benzylideneamino)phenyl]acetate has been used to afford spirocyclic indoline lactone, a compound with potential applications in medicinal chemistry and drug design (Hodges et al., 2004).

Orthogonally Protected Amino Acids

Synthesis methods for orthogonally protected amino acids demonstrate the role of tert-butoxycarbonylamino derivatives in peptide synthesis. These methodologies are pivotal for the development of novel peptides with potential therapeutic applications (Czajgucki et al., 2003).

特性

IUPAC Name |

ethyl (1R,2R,3R,4S)-3-azido-2-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4O5/c1-5-21-11(19)7-6-8(9(10(7)18)16-17-14)15-12(20)22-13(2,3)4/h7-10,18H,5-6H2,1-4H3,(H,15,20)/t7-,8+,9-,10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFRBCTNPGRAUIN-UTINFBMNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(C(C1O)N=[N+]=[N-])NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1C[C@@H]([C@H]([C@@H]1O)N=[N+]=[N-])NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![I+/--L-Fucopyranosyl-(1a2)-I(2)-D-galactopyranosyl-(1a2)-I+/--D-xylopyranosyl-(1a6)-[I+/--D-xylopyranosyl-(1a6)-I(2)-D-glucopyranosyl-(1a4)]-I(2)-D-glucopyranosyl-(1a4)-D-glucitol](/img/structure/B1148528.png)

![(3S,4R)-1-Azabicyclo[2.2.1]heptane-3-carboxylic acid ethyl ester](/img/structure/B1148536.png)

![6-Ethynyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1148537.png)

![2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B1148540.png)

![12-Hydroxy-1,10-bis(4-phenylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B1148544.png)